(1Z)-2-(2-chloroanilino)-N-(2,4-dichlorophenyl)-2-oxoethanehydrazonoyl chloride
CAS No.:
Cat. No.: VC17563492
Molecular Formula: C14H9Cl4N3O
Molecular Weight: 377.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H9Cl4N3O |
|---|---|
| Molecular Weight | 377.0 g/mol |
| IUPAC Name | (1Z)-2-(2-chloroanilino)-N-(2,4-dichlorophenyl)-2-oxoethanehydrazonoyl chloride |
| Standard InChI | InChI=1S/C14H9Cl4N3O/c15-8-5-6-12(10(17)7-8)20-21-13(18)14(22)19-11-4-2-1-3-9(11)16/h1-7,20H,(H,19,22)/b21-13- |
| Standard InChI Key | VHNCDIYEINKKNG-BKUYFWCQSA-N |
| Isomeric SMILES | C1=CC=C(C(=C1)NC(=O)/C(=N/NC2=C(C=C(C=C2)Cl)Cl)/Cl)Cl |
| Canonical SMILES | C1=CC=C(C(=C1)NC(=O)C(=NNC2=C(C=C(C=C2)Cl)Cl)Cl)Cl |
Introduction
Structural and Molecular Characteristics
Molecular Formula and Weight
The compound’s molecular formula is C₁₄H₉Cl₄N₃O, with a molecular weight of 377.0 g/mol. This configuration includes four chlorine atoms distributed across two aromatic rings, a hydrazonoyl chloride moiety (-N=N-Cl), and a ketone group, contributing to its electrophilic character.
IUPAC Nomenclature and Stereochemistry
The systematic IUPAC name, (1Z)-2-(2-chloroanilino)-N-(2,4-dichlorophenyl)-2-oxoethanehydrazonoyl chloride, reflects its Z-configuration at the hydrazone double bond, as indicated by the stereodescriptor (1Z). This stereochemical assignment is critical for understanding its spatial orientation and interaction with biological targets or reagents.
Spectroscopic Identifiers
-
InChI Key:
VHNCDIYEINKKNG-BKUYFWCQSA-N -
Canonical SMILES:
C1=CC=C(C(=C1)NC(=O)C(=NNC2=C(C=C(C=C2)Cl)Cl)Cl)Cl
These identifiers confirm the compound’s connectivity and stereochemistry, enabling precise database queries and computational modeling.
Synthesis and Reactivity
Synthetic Pathways
While explicit details of this compound’s synthesis remain sparingly documented, its structure suggests derivation from hydrazonoyl chloride precursors. A plausible route involves the condensation of 2-chloroaniline with 2,4-dichlorophenyl isocyanate, followed by chlorination of the resultant hydrazone . Such methodologies align with established protocols for analogous hydrazonoyl chlorides, which often employ triethylamine as a base to facilitate dehydrohalogenation .
Electrophilic Reactivity
The acyl chloride (-COCl) group confers strong electrophilicity, enabling nucleophilic substitutions with amines, alcohols, or thiols. For instance, reaction with primary amines could yield hydrazide derivatives, while hydrolysis might produce carboxylic acids under aqueous conditions. The chlorine substituents on the aromatic rings further modulate reactivity by directing electrophilic aromatic substitution to meta or para positions .
Physicochemical Properties
Solubility and Stability
As a chlorinated aromatic compound, it is likely lipophilic, with limited solubility in polar solvents like water but moderate solubility in dimethylformamide (DMF) or dioxane . Stability studies are absent, but analogous hydrazonoyl chlorides are sensitive to moisture and light, necessitating storage under inert atmospheres .
Spectroscopic Data
While experimental spectra are unavailable, computational predictions suggest:
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